ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate
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Overview
Description
Chemical compounds with similar structures, such as Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate , are often used in the field of medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions. For instance, the Biginelli reaction is a common method used for the synthesis of highly functionalized heterocycles . Another example is the synthesis of pyrazolo[3,4-b]pyridine-6-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, the dihydropyrimidine ring in Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate adopts a screw-boat conformation .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, N-substituted cyanoacetamides can participate in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For instance, Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate has a molecular weight of 184.19 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate serves as a precursor or reactant in the synthesis of a wide array of heterocyclic compounds. These compounds, including pyrazoles, pyrimidines, and pyranopyrazoles, have been synthesized through various methods, showing the compound's versatility in chemical reactions. For instance, the synthesis of pyrazoline derivatives and their evaluation for biological activities highlight the compound's utility in creating molecules with potential therapeutic applications (Turkan et al., 2019). Similarly, the green synthesis of dihydropyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, using solvent-free conditions, demonstrates the environmental benefits of using this compound in chemical synthesis (Al-Matar et al., 2010).
Catalytic Applications
Research has also focused on the catalytic applications of compounds synthesized from this compound. The use of Amberlyst A21 as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles showcases the efficiency of these catalysts in promoting multi-component reactions, leading to high yields and environmental benefits due to the absence of hazardous solvents (Bihani et al., 2013).
Anticancer and Antimicrobial Activities
The synthesized heterocyclic compounds have been evaluated for their potential anticancer and antimicrobial activities. For example, some pyrazoline derivatives synthesized from this compound have shown promising anticancer activity against various human cancer cell lines, underscoring the potential therapeutic applications of these molecules (Nimbalkar et al., 2017). Additionally, the antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety suggests their utility as antibacterial agents (Azab et al., 2013).
Structural and Characterization Studies
Structural analysis and characterization of the synthesized compounds are crucial in understanding their properties and potential applications. Studies involving single crystal X-ray diffraction and DFT have been conducted to analyze the molecular structure of these compounds, providing insights into their electronic structure and stability (Viveka et al., 2016).
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound was synthesized using the biginelli reaction as the key step, followed by the huisgen 1,3-dipolar cycloaddition . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds synthesized using the biginelli reaction have been widely investigated, mainly focusing on anticancer drug development . Therefore, it’s possible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Given its synthesis via the biginelli reaction, it’s possible that it may have effects on cell cycle regulation and apoptosis, similar to other compounds synthesized using this method .
Properties
IUPAC Name |
ethyl 2-[methyl-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-4-21-11(18)7-16(3)13(20)9-5-10-12(19)14-8(2)6-17(10)15-9/h5-6H,4,7H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINHFUVIYAVDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1=NN2C=C(NC(=O)C2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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